![molecular formula C12H14ClFN2O3S B2699337 2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 879319-02-5](/img/structure/B2699337.png)

2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

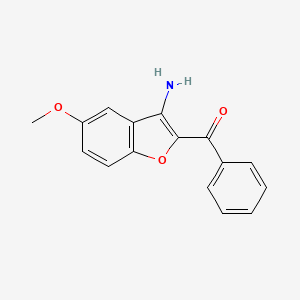

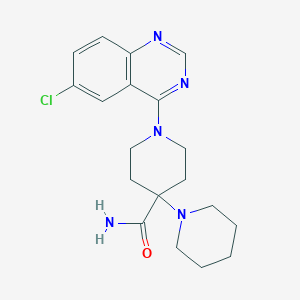

“2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 879319-02-5 . It has a molecular weight of 320.77 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(chloroacetyl)-4-[(3-fluorophenyl)sulfonyl]piperazine . The InChI code is 1S/C12H14ClFN2O3S/c13-9-12(17)15-4-6-16(7-5-15)20(18,19)11-3-1-2-10(14)8-11/h1-3,8H,4-7,9H2 .

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions

Research on closely related piperazine derivatives has elucidated their molecular structures and intermolecular interactions. For instance, studies have shown that while molecules of certain benzoyl piperazines are linked by hydrogen bonds forming three-dimensional structures, others do not exhibit such hydrogen bonding, indicating variations in molecular conformations and interactions based on substitutions at the benzoyl group (Mahesha et al., 2019).

Synthesis and Microbial Studies

The synthesis and microbial evaluation of new pyridine derivatives, including those involving piperazine substructures, have been actively pursued. These studies involve the preparation of various benzothiazole and benzenesulfonyl chloride derivatives, demonstrating their potential antibacterial and antifungal activities. This indicates the role of piperazine derivatives in developing new antimicrobial agents (Patel & Agravat, 2007).

Chemical Transformations and Derivative Synthesis

Research into 1-organosulfonyl-2-sila-5-piperazinones has revealed their synthesis, molecular and crystal structure, and their chemical transformations into 2-aminoacid derivatives. These studies highlight the versatility of piperazine derivatives in synthetic chemistry, offering pathways to a range of compounds with potential applications in medicinal chemistry and materials science (Shipov et al., 2013).

Luminescent Properties and Photo-induced Electron Transfer

The study of piperazine substituted naphthalimides has uncovered their luminescent properties and mechanisms of photo-induced electron transfer (PET). These findings suggest the application of such derivatives in the development of new photoluminescent materials and sensors, with specific utility in pH sensing and fluorescence-based assays (Gan et al., 2003).

HIV-1 Attachment Inhibition

Investigations into indole-based derivatives with piperazine substitutions have identified potent inhibitors of HIV-1 attachment. These studies have explored the structural requirements for antiviral potency, underscoring the significance of the piperazine scaffold in mediating effective interactions with the viral gp120 protein (Wang et al., 2009).

Safety and Hazards

The compound has been classified with the GHS05 and GHS07 pictograms . The hazard statements include H302, H312, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Mecanismo De Acción

The compound also contains a sulfonyl group attached to a fluorobenzene ring. Sulfonyl groups are often used in medicinal chemistry to improve the pharmacokinetic properties of drug molecules, including their solubility and membrane permeability .

The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules in its environment. These factors could affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Propiedades

IUPAC Name |

2-chloro-1-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O3S/c13-9-12(17)15-4-6-16(7-5-15)20(18,19)11-3-1-2-10(14)8-11/h1-3,8H,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZXPZQYHAJRLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2699255.png)

![2-[(3-chloro-4-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2699258.png)

![Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2699259.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699264.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699266.png)

![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)